Testosterone benzoate

Beschreibung

Eigenschaften

IUPAC Name |

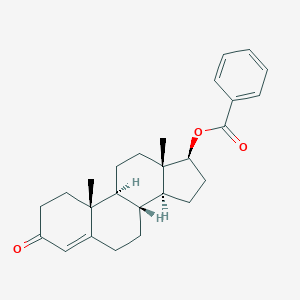

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSCADWIWNGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088-71-3 |

Source

|

| Record name | Testosterone benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Testosterone

A Note on Testosterone (B1683101) Benzoate (B1203000): Testosterone benzoate is a synthetic prodrug of testosterone, meaning it is an inactive compound that is converted into the active hormone, testosterone, within the body through enzymatic cleavage of its benzoate ester.[1][2] In a typical in vitro setting, the primary molecule of interest is testosterone itself, as it is the ligand that directly interacts with cellular machinery. Therefore, this guide focuses on the well-established in vitro mechanism of action of testosterone, which is functionally identical to that of this compound following its conversion.

Introduction: The Dual Signaling Axes of Testosterone

Testosterone, a primary androgenic steroid hormone, orchestrates a multitude of physiological processes by modulating gene expression and cellular signaling. Its actions are mediated through the Androgen Receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[3][4] In vitro studies have been pivotal in dissecting the molecular underpinnings of testosterone's effects, revealing two principal mechanisms of action: a "classical" genomic pathway and a "rapid" non-genomic pathway.[5][6]

-

Genomic (Classical) Pathway: This pathway involves the direct regulation of gene transcription, a process that typically occurs over hours to days. It is the primary mechanism responsible for the long-term developmental and physiological effects of androgens.[7][8]

-

Non-Genomic (Rapid) Pathway: This pathway involves rapid, transcription-independent signaling events that occur within seconds to minutes.[6][9] These actions are often initiated at the cell membrane and involve the activation of various kinase cascades and changes in intracellular ion concentrations.[5][10]

Understanding these dual pathways is critical for researchers in endocrinology, oncology, and drug development, as they provide a comprehensive framework for testosterone's diverse biological roles.

The Genomic Mechanism of Action

The canonical signaling pathway is a multi-step process that translates the hormonal signal into a direct change in the expression of target genes.[11]

-

Cellular Entry and Receptor Binding: Being a lipophilic steroid, testosterone freely diffuses across the plasma membrane into the cytoplasm.[5] In some target cells, it can be converted by the enzyme 5α-reductase into the more potent androgen, dihydrotestosterone (B1667394) (DHT), which binds to the AR with higher affinity.[12][13] In the absence of a ligand, the AR is located in the cytoplasm, complexed with heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain it in a conformation ready for ligand binding.[11][14]

-

Conformational Change and Nuclear Translocation: The binding of testosterone or DHT induces a significant conformational change in the AR's ligand-binding domain. This causes the dissociation of the HSPs.[3][7]

-

Dimerization and DNA Binding: The activated androgen-AR complex then translocates into the nucleus.[3] Inside the nucleus, it forms a homodimer (a complex of two identical AR molecules) and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[11][14]

-

Transcriptional Regulation: The AR homodimer, bound to the ARE, recruits a host of co-regulator proteins (co-activators or co-repressors). This multiprotein complex then interacts with the general transcription machinery to either enhance or suppress the rate of transcription of the target gene into messenger RNA (mRNA), ultimately leading to altered protein synthesis and a cellular response.[7][14]

Caption: The canonical androgen receptor signaling pathway.

The Non-Genomic Mechanism of Action

Distinct from the classical pathway, non-genomic actions are initiated rapidly and do not require gene transcription or protein synthesis.[6] These effects are often mediated by a subpopulation of AR located at the cell membrane or by other membrane-associated receptors.[5][9]

-

Membrane Receptor Interaction: Testosterone binds to membrane-associated receptors, which can include the classical AR or G-protein coupled receptors (GPCRs).[9][10]

-

Activation of Second Messengers: This binding event triggers the rapid activation of intracellular second messenger systems and kinase cascades.[5] Key pathways activated by testosterone include:

-

MAPK/ERK Pathway: Testosterone can activate the Ras/Raf/MEK/ERK signaling cascade, influencing processes like cell proliferation and survival.[9]

-

PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival and metabolism.[15]

-

Src Kinase: Src, a non-receptor tyrosine kinase, can be rapidly activated and acts as a hub to initiate other downstream signaling.[9]

-

-

Modulation of Ion Channels and Calcium Flux: Testosterone has been shown to rapidly modulate the activity of ion channels, such as L-type calcium channels and potassium channels, leading to changes in intracellular calcium concentration ([Ca²⁺]i).[5][15] This fluctuation in [Ca²⁺]i can trigger a wide array of immediate cellular responses, including vasorelaxation in vascular smooth muscle cells.[6]

Caption: Rapid non-genomic signaling initiated by testosterone.

Quantitative Data from In Vitro Assays

The interaction of testosterone with the AR and its subsequent effects have been quantified in numerous in vitro systems. This data is essential for comparing the potency of different androgens and for understanding dose-response relationships.

| Parameter | Description | Typical Value Range | Cell/System Type | Citation |

| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of testosterone required to occupy 50% of the ARs at equilibrium. A lower Kd indicates higher binding affinity. | 0.2 - 3.2 nM | Recombinant human AR, Rat prostate cytosol | [16][17] |

| IC₅₀ (Binding) | The concentration of a competing ligand (e.g., testosterone) that displaces 50% of a radiolabeled ligand from the AR. | 3.2 - 4.4 nM (vs. [³H]DHT) | Hamster prostate cytosol | [17] |

| EC₅₀ (Transcription) | The concentration of testosterone that produces 50% of the maximal response in an AR-mediated transcriptional reporter assay. | 0.1 - 10 nM | Various cell lines (e.g., PC-3, LNCaP, HEK293) with AR reporter constructs | [18][19] |

| Effective Conc. (Differentiation) | The concentration of testosterone (or its ester) shown to induce specific cellular differentiation pathways, such as osteogenesis. | 10 µM (Testosterone Enanthate) | MG-63 human osteoblast-like cells | [20] |

Note: Values can vary significantly based on the specific assay conditions, cell line, receptor source, and radioligand used.[21] The ratio of Kd to EC50 can be used to quantify signal amplification in a given system.[22]

Key Experimental Protocols

The elucidation of testosterone's mechanism of action relies on a suite of well-established in vitro experimental techniques.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for the AR by measuring its ability to compete with a high-affinity radiolabeled androgen.

Principle: A fixed concentration of radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) and a source of AR (e.g., recombinant AR protein or cytosol from prostate tissue) are incubated with varying concentrations of the unlabeled test compound (testosterone). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.[23][24]

Detailed Methodology:

-

Reagent Preparation:

-

AR Source: Prepare recombinant human AR or cytosol from rat ventral prostates.[23][25]

-

Radioligand: Prepare a working solution of [³H]-DHT or [³H]-R1881 in assay buffer at a concentration near its Kd.[24]

-

Test Compound: Perform serial dilutions of testosterone in a suitable solvent (e.g., DMSO) and then in assay buffer.[23]

-

Assay Buffer: A common buffer is TEGD (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).[23]

-

-

Assay Setup (96-well plate):

-

Total Binding Wells: Add AR source, radioligand, and assay buffer.[23]

-

Non-specific Binding (NSB) Wells: Add AR source, radioligand, and a saturating concentration of unlabeled "cold" androgen (e.g., 10 µM DHT) to outcompete all specific binding.[24]

-

Test Compound Wells: Add AR source, radioligand, and serial dilutions of testosterone.[23]

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[24]

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Data Analysis:

AR-Mediated Reporter Gene Assay

This cell-based assay quantifies the ability of testosterone to activate the AR and induce the transcription of a target gene.

Principle: A host cell line (which may or may not endogenously express AR) is transfected with two plasmids: one that expresses the human AR and another containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple AREs.[18][26] When the cells are treated with testosterone, the activated AR binds to the AREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of the AR.[27]

Detailed Methodology:

-

Cell Culture and Transfection:

-

Select an appropriate cell line (e.g., HEK293, PC-3 for exogenous AR expression; LNCaP, 22RV1 for endogenous AR).[18][19]

-

Seed cells into a 96-well plate.[19]

-

Co-transfect the cells with an AR expression vector and an ARE-luciferase reporter vector using a suitable transfection reagent. Often, a second reporter plasmid (e.g., Renilla luciferase) driven by a constitutive promoter is included to normalize for transfection efficiency.[18]

-

-

Compound Treatment:

-

After allowing cells to recover (e.g., 24 hours), replace the medium with one containing low/no androgens (e.g., using charcoal-stripped fetal bovine serum).[18]

-

Add serial dilutions of testosterone or control compounds to the wells.

-

-

Incubation: Incubate the cells for 16-24 hours to allow for transcription and translation of the luciferase enzyme.[18][19]

-

Cell Lysis and Luciferase Measurement:

-

Lyse the cells using a specific lysis buffer provided in a luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

Measure the light output (luminescence) using a luminometer. If a normalization control like Renilla was used, its activity is measured subsequently.[18]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the log concentration of testosterone.

-

Use non-linear regression to calculate the EC₅₀ value.[19]

-

Caption: Experimental workflow for an AR reporter gene assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Signaling in Prostate Cancer Genomic Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular mechanisms of testosterone: The non-genomic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Testosterone Mechanism of Action – My Endo Consult [myendoconsult.com]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. tandfonline.com [tandfonline.com]

- 18. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Testosterone Enanthate: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Testosterone Benzoate for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of testosterone (B1683101) benzoate (B1203000), a significant ester of testosterone utilized in research. The document details the chemical synthesis from testosterone, including the reaction mechanism and a step-by-step experimental protocol. Furthermore, it outlines a complete characterization workflow, employing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the synthesis and characterization workflows, adhering to specified formatting guidelines.

Introduction

Testosterone benzoate is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] First described in 1936, it holds the distinction of being the first androgen ester to be synthesized.[1] As a prodrug of testosterone, it is designed to have a longer-lasting effect when administered.[1] In a research context, the synthesis and characterization of this compound are crucial for studies related to endocrinology, drug metabolism, and the development of analytical standards for doping control. This guide offers detailed methodologies for its preparation and subsequent analytical verification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate | [2] |

| Synonyms | Testosterone 17-benzoate, 17β-Benzoyloxyandrost-4-en-3-one | [2][3] |

| CAS Number | 2088-71-3 | [3][4][5] |

| Molecular Formula | C₂₆H₃₂O₃ | [1][3][4] |

| Molecular Weight | 392.53 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 195 - 207 °C | [3][5][7] |

| Solubility | Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate, DMSO, and acetone. Very low solubility in water. | [6][8] |

| Storage | Store at 2-8 °C in a well-closed container. | [5][9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the 17β-hydroxyl group of testosterone with a benzoylating agent. A common and effective method involves the use of benzoyl chloride in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental Protocol: Synthesis

Materials:

-

Testosterone (1.0 eq)

-

Benzoyl chloride (1.2 eq)

-

Anhydrous pyridine

-

Dichloromethane (DCM), anhydrous

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve testosterone in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add benzoyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 5% HCl to neutralize the excess pyridine.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

-

-

Drying: Dry the purified crystals under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques. The following sections detail the standard characterization methods.

Characterization Workflow

The analytical workflow for the characterization of synthesized this compound is illustrated below.

Experimental Protocols: Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound.

-

Methodology: A reverse-phase HPLC method is typically employed.[10][11]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 240 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

-

4.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Methodology: Electrospray ionization (ESI) is a suitable technique.[12]

-

Ionization Mode: Positive ion mode (ESI+).

-

Analysis: The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Expected m/z: 393.24.

-

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of this compound.

-

Methodology: ¹H NMR and ¹³C NMR spectra are recorded.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum will show characteristic signals for the steroid backbone and the benzoate group. The aromatic protons of the benzoate group will appear in the range of 7.4-8.1 ppm. The vinylic proton of the steroid A-ring will be observed around 5.7 ppm. Signals for the two methyl groups of the steroid will be present as singlets in the upfield region.

-

¹³C NMR: The spectrum will confirm the presence of 26 carbon atoms, including the carbonyl carbons of the ketone and the ester, and the aromatic carbons of the benzoate moiety.

-

4.2.4. Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in this compound.

-

Methodology: The IR spectrum can be obtained using a KBr pellet or as a thin film.

-

Expected Absorptions:

-

~1715 cm⁻¹: C=O stretching of the benzoate ester.

-

~1665 cm⁻¹: C=O stretching of the α,β-unsaturated ketone in the A-ring.

-

~1615 cm⁻¹: C=C stretching of the A-ring.

-

Aromatic C-H and C=C stretching bands from the benzoate group.

-

-

Table 2: Summary of Spectroscopic and Chromatographic Data for this compound

| Analysis Technique | Expected Results | References |

| HPLC Purity | >98% (typical for research grade) | [13] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 393.24 | [2][12] |

| ¹H NMR (in CDCl₃) | Signals for steroid and benzoate protons, including aromatic protons at ~7.4-8.1 ppm. | [13] |

| IR Spectroscopy (KBr) | Carbonyl absorptions at ~1715 cm⁻¹ (ester) and ~1665 cm⁻¹ (ketone). | [2][14] |

Safety and Handling

This compound is suspected of causing cancer and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] All manipulations should be performed in a well-ventilated fume hood. Store the compound at 2-8 °C.[5][9]

Conclusion

This guide provides a detailed framework for the synthesis and comprehensive characterization of this compound for research purposes. The outlined protocols for synthesis and purification, coupled with the analytical methodologies for structural and purity confirmation, offer a robust approach for obtaining and verifying high-quality material. The provided tables and diagrams serve as quick references for researchers in the field. Adherence to these protocols will ensure the reliable production of this compound for use in further scientific investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H32O3 | CID 101474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | 2088-71-3 | FT158002 | Biosynth [biosynth.com]

- 5. This compound - Analytica Chemie [analyticachemie.in]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound [stenutz.eu]

- 8. This compound | CAS:2088-71-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound – Analytica Chemie [staging.analyticachemie.in]

- 10. diva-portal.org [diva-portal.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. [Infrared spectrophotometry in quantitative drug analysis. II. Assay of some steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Androgen Therapy: A Technical Guide to the Historical Discovery and Initial Applications of Testosterone Benzoate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and initial scientific applications of testosterone (B1683101) benzoate (B1203000). Following the groundbreaking isolation and synthesis of testosterone in 1935, the development of its benzoate ester in 1936 marked a pivotal moment in endocrinology, offering a more sustained androgenic effect compared to the free hormone. This document details the seminal synthesis, the bioassay methodologies used to quantify its activity, and its first applications in treating conditions such as hypogonadism. We present available quantitative data in structured tables, outline key experimental protocols from the era, and provide visualizations of the early conceptual understanding of its mechanism of action. This guide serves as a comprehensive resource for understanding the origins of androgen replacement therapy.

Introduction: The Quest for the Male Hormone

The early 20th century was a period of intense investigation into the nature of hormones. Following the isolation of estrone (B1671321) in 1929, the scientific community was galvanized to identify the male hormonal counterpart. This quest culminated in 1935 with the independent isolation of crystalline testosterone from bull testes by Ernst Laqueur and his team in Amsterdam, and its synthesis from cholesterol by Adolf Butenandt in Göttingen and Leopold Ruzicka in Zurich.[1][2][3][4] Butenandt and Ruzicka were awarded the Nobel Prize in Chemistry in 1939 for their work on sex hormones.[3]

While the availability of pure, synthetic testosterone was a monumental achievement, its rapid metabolism in the body presented a significant clinical challenge, requiring frequent injections to maintain a therapeutic effect. This limitation spurred the development of testosterone esters, which were designed to have a longer duration of action. The first of these was testosterone benzoate, described in 1936. This innovation paved the way for practical androgen replacement therapy and opened new avenues for scientific research into the physiological effects of testosterone.

The Synthesis of this compound: A Historical Protocol

General Reaction Scheme:

Testosterone + Benzoyl Chloride --(Pyridine)--> this compound + Pyridinium Hydrochloride

Physicochemical Properties of Testosterone and its Benzoate Ester:

| Property | Testosterone | This compound |

| Chemical Formula | C₁₉H₂₈O₂ | C₂₆H₃₂O₃ |

| Molar Mass | 288.43 g/mol | 392.53 g/mol |

| Melting Point | 155 °C | ~200 °C |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other organic solvents. | Soluble in organic solvents. |

Data compiled from various chemical databases.

Early Experimental Applications and Bioassays

The primary method for assessing the potency of androgenic compounds in the 1930s was the capon comb growth assay . This bioassay relied on the observable growth of the comb and wattles of a castrated rooster (a capon) in response to androgen administration.

The Capon Comb Growth Assay: Experimental Protocol

The capon comb growth assay was a cornerstone of early androgen research, providing a quantitative measure of a substance's masculinizing effects.

Methodology:

-

Animal Preparation: Young cockerels were castrated to ensure a baseline atrophied comb and to eliminate endogenous androgen production.

-

Substance Administration: A solution of the test substance (e.g., this compound in oil) was administered to the capons, typically via intramuscular injection or direct application to the comb.

-

Measurement: The size of the comb was measured before and after a period of treatment. Measurements were often taken as the sum of the length and height of the comb in millimeters.

-

Quantification: The increase in comb size was correlated with the dose of the androgen administered, allowing for a comparison of the potency of different compounds.

Experimental Workflow for the Capon Comb Growth Assay:

References

- 1. researchgate.net [researchgate.net]

- 2. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. denverhormonehealth.com [denverhormonehealth.com]

- 4. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use [ouci.dntb.gov.ua]

Unveiling the Molecular Profile of Testosterone Benzoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of testosterone (B1683101) benzoate (B1203000), a synthetic androgen ester of testosterone. Tailored for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and pathway visualizations to support ongoing research and development efforts.

Core Chemical and Physical Characteristics

Testosterone benzoate, with the IUPAC name [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate, is a white to off-white crystalline powder.[1][2] As a prodrug of testosterone, it is designed for a prolonged duration of action through intramuscular injection.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a quick reference for researchers.

| Identifier | Value | Source |

| CAS Number | 2088-71-3 | [1] |

| Molecular Formula | C₂₆H₃₂O₃ | [1] |

| Molecular Weight | 392.5 g/mol | [1] |

| Property | Value | Source |

| Melting Point | 195 - 207 °C | [4][5] |

| Water Solubility | Very low | [2] |

| Solubility in Organic Solvents | ||

| Chloroform (B151607) | Soluble | [6] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Moderately soluble | [2][6] |

| DMSO | Soluble | [6] |

| Acetone | Soluble | [6] |

Experimental Protocols

Accurate and reproducible experimental data are paramount in research. This section details methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the analysis of steroids. A validated reverse-phase HPLC (RP-HPLC) method can be employed for the determination of purity and quantification of this compound in various matrices.

Methodology:

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic system can be used. A common mobile phase is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[8][9] For instance, a mobile phase of 100% methanol has been used for the analysis of testosterone undecanoate, a similar ester.[7]

-

Detection: UV detection at approximately 240-245 nm is suitable for this compound.[7][8]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).[7]

-

For solid samples, accurately weigh the substance and dissolve it in the chosen solvent. For oil-based formulations, an extraction step using a surfactant like sodium dodecyl sulphate may be necessary.[8]

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 20-60 ppm.[7]

-

Filter all solutions through a 0.45 µm filter before injection into the HPLC system.

-

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][10]

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy:

-

Purpose: To determine the wavelength of maximum absorbance (λmax) for quantification.

-

Methodology:

Infrared (IR) Spectroscopy:

-

Purpose: To identify functional groups and confirm the chemical structure.

-

Methodology:

-

Sample Preparation: The potassium bromide (KBr) disc method is commonly used for solid samples.[13] A small amount of finely ground this compound is mixed with dry KBr powder and pressed into a thin, transparent disc. Alternatively, a Nujol mull can be prepared.[14]

-

Analysis: The sample is placed in the IR spectrometer, and the spectrum is recorded. Characteristic absorption bands for the carbonyl groups (C=O) of the ester and the α,β-unsaturated ketone, as well as C-H and C-C bond vibrations, will be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the detailed molecular structure.

-

Methodology:

-

Sample Preparation: Dissolve the this compound sample in a deuterated solvent such as deuterated chloroform (CDCl₃).[15]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra will show distinct chemical shifts and coupling patterns for the protons and carbons in the molecule, allowing for unambiguous structural assignment.

-

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context and experimental processes is crucial. The following diagrams, generated using Graphviz, illustrate the testosterone signaling pathway and a typical experimental workflow for the analysis of this compound.

Caption: Testosterone Signaling Pathway.

Caption: Experimental Workflow for Analysis.

Stability and Storage

This compound should be stored in a well-closed container, protected from light, at a controlled room temperature.[16] Stability studies have shown that testosterone esters are highly stable when stored in frozen conditions.[17] In solution, the stability can be influenced by the solvent and storage temperature, with shorter-chain esters being more prone to hydrolysis.[18]

This guide serves as a foundational resource for professionals engaged in the study and development of this compound and related compounds. The provided data and methodologies are intended to streamline experimental design and data interpretation, fostering further advancements in the field.

References

- 1. This compound | C26H32O3 | CID 101474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. sobraf.org [sobraf.org]

- 5. diva-portal.org [diva-portal.org]

- 6. This compound | CAS:2088-71-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. longdom.org [longdom.org]

- 8. HPLC method development for testosterone propionate and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. m.youtube.com [m.youtube.com]

- 15. hmdb.ca [hmdb.ca]

- 16. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]

- 17. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wada-ama.org [wada-ama.org]

Testosterone Benzoate: A Technical Deep-Dive into its Prodrug Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101), the primary male androgen, plays a crucial role in numerous physiological processes. However, its clinical utility is hampered by a short biological half-life. To overcome this limitation, prodrug strategies have been employed, with esterification at the 17β-hydroxyl group being a common approach. This technical guide provides an in-depth analysis of testosterone benzoate (B1203000), a C17β ester prodrug of testosterone. While not as commonly marketed as other testosterone esters, its characteristics provide valuable insights into the structure-activity relationships of androgen prodrugs. This document details its physicochemical properties, mechanism of action, and the experimental methodologies used to characterize it as a prodrug.

Physicochemical and Prodrug Characteristics

Testosterone benzoate is a synthetic derivative of testosterone designed for intramuscular administration. The addition of the benzoate moiety increases the lipophilicity of the testosterone molecule, which in turn affects its solubility and pharmacokinetic profile.

Table 1: Physicochemical Properties of Testosterone and this compound

| Property | Testosterone | This compound | Reference |

| Molecular Formula | C₁₉H₂₈O₂ | C₂₆H₃₂O₃ | [1] |

| Molecular Weight ( g/mol ) | 288.42 | 392.53 | [1] |

| Water Solubility | Very low | Insoluble | [2] |

| Oil/Organic Solvent Solubility | Soluble in vegetable oils and organic solvents | Freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils. | [2] |

| LogP (Octanol-Water) | ~3.32 | ~5.6 | [3] |

The increased lipophilicity of this compound, as indicated by its higher LogP value, leads to its slow release from the oily depot at the injection site and subsequent partitioning into the bloodstream. Once in circulation, it is hydrolyzed by endogenous esterases to release the active testosterone.

Enzymatic Hydrolysis:

Mechanism of Action and Signaling Pathway

The pharmacological activity of this compound is dependent on its conversion to testosterone. The released testosterone then exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.

Testosterone Signaling Pathway

The binding of testosterone to the AR initiates a cascade of events leading to changes in gene expression and cellular function. This process can be summarized in the following steps:

-

Cellular Entry and Receptor Binding: Testosterone, being lipophilic, readily diffuses across the cell membrane into the cytoplasm.

-

Conformational Change and Dissociation: In the cytoplasm, testosterone binds to the ligand-binding domain of the androgen receptor, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, causing the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers.

-

DNA Binding and Gene Transcription: The AR homodimers translocate into the nucleus and bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Modulation of Transcription: The AR-ARE complex recruits co-activator or co-repressor proteins, which modulate the rate of transcription of androgen-responsive genes, leading to the synthesis of specific proteins that mediate the physiological effects of testosterone.

Figure 1. Testosterone Signaling Pathway

Pharmacokinetics

The primary pharmacokinetic advantage of testosterone esters is their prolonged duration of action compared to unmodified testosterone. This is achieved by creating an intramuscular depot from which the ester is slowly released and subsequently hydrolyzed.

While specific pharmacokinetic data for this compound is scarce, data from other testosterone esters can provide a comparative framework. The rate of release from the oily vehicle and the rate of hydrolysis are influenced by the length and structure of the ester chain.

Table 2: Comparative Pharmacokinetic Parameters of Testosterone Esters (from various studies)

| Testosterone Ester | Administration Route | Animal Model/Human | Tmax | Cmax | Half-life (elimination) | Reference |

| Testosterone Propionate | Intramuscular | Human | ~1-2 days | - | ~1 day | [5] |

| Testosterone Enanthate | Intramuscular | Human | ~2-5 days | - | ~4.5 days | [6] |

| Testosterone Cypionate | Intramuscular | Human | ~2-5 days | - | ~8 days | [7][8] |

| Testosterone Undecanoate | Intramuscular | Human | ~7 days | 30.9 ± 11.9 nmol/L | ~33.9 days | [1] |

Generally, esters with shorter chains (e.g., propionate) are released and hydrolyzed more quickly, leading to a shorter duration of action, while those with longer chains (e.g., undecanoate) have a more extended release profile. The benzoate ester is of intermediate size, and its pharmacokinetic profile is expected to fall between that of the shorter and longer-chain esters.

Experimental Protocols

Characterizing the prodrug properties of this compound involves a series of in vitro and in vivo experiments.

In Vitro Hydrolysis Stability Assay

Objective: To determine the rate of hydrolysis of this compound to testosterone in a biologically relevant matrix (e.g., rat or human plasma).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a stock solution of testosterone (the active drug) as a standard.

-

Thaw frozen rat or human plasma at 37°C.

-

-

Incubation:

-

Add a small volume of the this compound stock solution to pre-warmed plasma to achieve a final concentration (e.g., 10 µM).

-

Incubate the plasma samples at 37°C in a shaking water bath.

-

-

Sample Collection and Processing:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.

-

Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) containing an internal standard).

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant for the concentrations of both this compound and testosterone using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the hydrolysis half-life (t₁/₂) by fitting the data to a first-order decay model.

-

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of testosterone released from this compound after intramuscular administration in rats.

Methodology:

-

Animal Model:

-

Use adult male Sprague-Dawley rats.

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

Dosing:

-

Administer a single intramuscular injection of this compound formulated in a sterile oily vehicle (e.g., sesame oil) into the gluteal muscle.

-

-

Blood Sampling:

-

Collect blood samples via a cannulated vessel (e.g., jugular vein) at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Determine the concentration of testosterone in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of testosterone versus time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.[8]

-

Experimental Workflow for Prodrug Characterization

The overall process of characterizing a parenteral prodrug like this compound can be visualized as a multi-stage workflow.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. philadelphia.edu.jo [philadelphia.edu.jo]

- 3. (PDF) Hydrolysis of Steroid Esters in Vivo and in Vitro [research.amanote.com]

- 4. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. testosterone [m.glowm.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Hydrolysis of prodrugs determined using HPLC [bio-protocol.org]

The Theoretical Half-Life of Testosterone Benzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101), the primary male androgen, is characterized by a short biological half-life, necessitating frequent administration to maintain stable physiological concentrations. To address this limitation, various esterified forms of testosterone have been developed. These prodrugs exhibit prolonged pharmacokinetic profiles, with the rate of testosterone release being governed by the enzymatic hydrolysis of the ester bond. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the half-life of testosterone benzoate (B1203000) in different biological systems. We will delve into the underlying principles that determine its pharmacokinetic profile, present available quantitative data, and provide detailed experimental protocols for its characterization.

Theoretical Considerations: Predicting Half-Life

The theoretical half-life of a testosterone ester is primarily influenced by the physicochemical properties of its ester side chain. The rate-limiting step in the elimination of most intramuscularly administered testosterone esters is their slow release from the oily depot and subsequent hydrolysis by esterases in the blood and tissues to release free testosterone.[1] The lipophilicity and steric hindrance of the ester group are key determinants of this process.

Generally, a longer and more complex ester chain results in increased lipophilicity, leading to slower absorption from the injection site and a longer apparent half-life.[2] While specific quantitative structure-activity relationship (QSAR) models for predicting the half-life of testosterone esters are not widely published in the public domain, the principle of ester chain length correlation with half-life is a well-established concept in medicinal chemistry.[2][3]

Testosterone benzoate, with its aromatic phenyl group, presents an interesting case. Its structure is more complex than simple alkyl esters like propionate (B1217596) but less lengthy than esters like decanoate. Based on structure-activity relationships, its half-life is expected to be intermediate between the shorter-acting and longer-acting testosterone esters.

Quantitative Data on the Half-Life of Testosterone Esters

The following table summarizes available experimental data on the half-life of various testosterone esters in different biological systems. It is important to note that specific pharmacokinetic data for this compound is sparse in publicly available literature. The inclusion of data for other esters provides a comparative context for estimating the likely pharmacokinetic profile of this compound.

| Testosterone Ester | Biological System | Half-Life (t½) | Reference(s) |

| Testosterone (unesterified) | Human Plasma | 10-100 minutes | [4] |

| Testosterone Acetate (B1210297) | Not Specified | < 1 day | [2][3] |

| Testosterone Propionate | Human | ~0.8 days | [5] |

| Testosterone Phenylpropionate | Human | ~2.5 days | [2] |

| Testosterone Isocaproate | Human | ~3.1 days | [2] |

| Testosterone Enanthate | Human | ~4.5 days | [5] |

| Testosterone Cypionate | Human | ~8 days | [4] |

| Testosterone Decanoate | Human | Not specified in provided results | |

| Testosterone Undecanoate | Human | ~20.9 - 36 days | [2][3][5] |

| Testosterone Buciclate | Human | ~29.5 days | [5] |

| This compound | Rat | Data on effects available, but not half-life. | [6] |

Note: The half-life of intramuscularly injected testosterone esters is often absorption rate-limited and represents the apparent terminal half-life.

Experimental Protocols

The determination of the half-life of this compound involves both in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of hydrolysis of this compound in plasma from different species (e.g., human, rat, monkey) to assess its intrinsic stability.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare plasma from the desired species, collected with an appropriate anticoagulant (e.g., K2EDTA). Ensure plasma is stored at -80°C until use.

-

Prepare a positive control (a compound known to be rapidly hydrolyzed) and a negative control (a stable compound).

-

-

Incubation:

-

Pre-warm plasma to 37°C.

-

Spike the plasma with the this compound stock solution to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

-

Incubate the samples at 37°C in a shaking water bath.

-

-

Time Points and Sampling:

-

Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7][8][9]

-

At each time point, immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates plasma proteins and stops enzymatic activity.[7][8][9]

-

-

Sample Processing:

-

Vortex the samples vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

Analytical Method (LC-MS/MS):

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[7]

-

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

Objective: To determine the pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME), and the apparent terminal half-life of this compound following intramuscular administration in rats.

Methodology:

-

Animal Model and Acclimatization:

-

Use a suitable strain of male rats (e.g., Sprague-Dawley).

-

Acclimatize the animals to the housing conditions for at least one week before the study.[12]

-

-

Formulation and Dosing:

-

Prepare a sterile formulation of this compound in a suitable oil vehicle (e.g., sesame oil, cottonseed oil).

-

Administer a single intramuscular injection of this compound at a predetermined dose.[6]

-

-

Blood Sampling:

-

Collect serial blood samples from the animals at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168 hours).[12]

-

Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

Process the blood samples to obtain plasma, which should be stored at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS or GC-MS):

-

Develop and validate a sensitive and specific analytical method (LC-MS/MS or GC-MS) for the quantification of this compound and free testosterone in plasma.

-

Sample Preparation (Liquid-Liquid Extraction for LC-MS/MS):

-

To a plasma sample, add an internal standard.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).[10][13]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10][13]

-

-

Sample Preparation (for GC-MS):

-

Perform enzymatic hydrolysis to cleave any conjugated metabolites if total testosterone is to be measured.[14][15][16]

-

Extract the steroids using liquid-liquid or solid-phase extraction.[14][15][16]

-

Perform derivatization (e.g., trimethylsilylation) to increase the volatility of the analytes for GC-MS analysis.[14][15][16]

-

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Apparent terminal half-life (t½)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

-

Signaling Pathways and Experimental Workflows

Testosterone Metabolism

Testosterone undergoes extensive metabolism in the body, primarily in the liver, to both more active and inactive compounds. The major metabolic pathways include conversion to dihydrotestosterone (B1667394) (DHT) by 5α-reductase and to estradiol (B170435) by aromatase. Inactivation and excretion involve oxidation and conjugation with glucuronic acid or sulfate.[2][17][18]

References

- 1. Plasma Stability Assay | Domainex [domainex.co.uk]

- 2. Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. admescope.com [admescope.com]

- 5. researchgate.net [researchgate.net]

- 6. Administration of exogenous testosterone in the adult rat and its effects on reproductive organs, sex hormones and body-weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. protocols.io [protocols.io]

- 11. Isolation of Low-Level Testosterone by LC-MS/MS | Phenomenex [phenomenex.com]

- 12. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. benchchem.com [benchchem.com]

- 17. Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2) - Testosterone [cambridge.org]

- 18. researchgate.net [researchgate.net]

Solubility of Testosterone Benzoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of testosterone (B1683101) benzoate (B1203000) in various organic solvents for laboratory applications. Understanding the solubility characteristics of this active pharmaceutical ingredient is critical for a range of activities, including formulation development, analytical method development, and in vitro/in vivo studies. This document outlines the theoretical basis for its solubility, presents available qualitative data, and provides detailed experimental protocols for researchers to determine precise solubility in their laboratories.

Factors Influencing Testosterone Benzoate Solubility

This compound, a synthetic ester of testosterone, is a relatively non-polar molecule due to its steroidal backbone and the addition of the benzoate group.[1] This inherent hydrophobicity dictates its solubility profile. The primary factors governing its solubility in a given solvent include:

-

Polarity of the Solvent: In line with the "like dissolves like" principle, this compound is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents.[1]

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the extent of this increase is compound and solvent-specific and should be determined empirically.

-

Crystalline Form: The polymorphic form of the this compound solid can influence its solubility. Different crystal lattices will have different lattice energies, which in turn affects the energy required to dissolve the solid.

Qualitative Solubility Data

| Solvent Classification | General Solubility | Rationale |

| Non-Polar Solvents | Expected to be more soluble | The non-polar nature of this compound allows for favorable intermolecular interactions with non-polar solvent molecules. |

| (e.g., Chloroform, Dichloromethane) | ||

| Polar Aprotic Solvents | Likely to have moderate to good solubility | Solvents like DMSO and acetone (B3395972) can engage in dipole-dipole interactions and may be effective at solvating this compound. |

| (e.g., DMSO, Acetone) | ||

| Polar Protic Solvents | Expected to have lower solubility | The strong hydrogen bonding networks in solvents like ethanol (B145695) and methanol (B129727) may not be easily disrupted by the non-polar this compound molecule. |

| (e.g., Ethanol, Methanol) | ||

| Aqueous Solutions | Very low solubility | As a hydrophobic molecule, this compound is practically insoluble in water. |

Quantitative Solubility Data

Precise quantitative solubility data is essential for accurate and reproducible experimental work. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

3. Quantification:

-

HPLC Analysis:

-

Develop a validated HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.[3][4]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample and determine the concentration based on the calibration curve.

-

-

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.[5]

-

Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

-

4. Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between solvent polarity and expected this compound solubility.

References

An In-Depth Technical Guide on the Molecular Structure and Function Relationship of Testosterone Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) benzoate (B1203000) is a synthetic androgen and an ester of testosterone. As a prodrug, its therapeutic and physiological effects are realized after cleavage of the benzoate ester group, releasing the active hormone, testosterone. This guide provides a comprehensive analysis of the molecular structure of testosterone benzoate, its mechanism of action, and the intricate relationship between its chemical form and biological function. We will delve into its pharmacokinetic and pharmacodynamic properties, detail relevant experimental protocols for its characterization, and visualize key pathways and workflows.

Molecular Structure of this compound

This compound is chemically designated as (17β)-17-(Benzoyloxy)androst-4-en-3-one. Its molecular structure consists of the core steroid nucleus of testosterone, with a benzoate group esterified to the hydroxyl group at the C17β position.

Chemical Formula: C₂₆H₃₂O₃ Molar Mass: 392.54 g/mol

The addition of the benzoate ester significantly increases the lipophilicity of the molecule compared to free testosterone. This modification is crucial for its use as a long-acting injectable formulation, as it slows the release of the active hormone from the injection site.

Structure-Function Relationship and Mechanism of Action

The primary function of this compound is to serve as a sustained-release depot for testosterone. Following intramuscular injection, the ester is slowly absorbed into the bloodstream and is subsequently hydrolyzed by esterases in the plasma and tissues to release free testosterone and benzoic acid.

The liberated testosterone then exerts its androgenic effects through the canonical androgen receptor (AR) signaling pathway:

-

Cellular Entry and Receptor Binding: Testosterone, being a lipophilic molecule, readily diffuses across the cell membrane and binds to the androgen receptor (AR) located in the cytoplasm. The AR is a member of the nuclear receptor superfamily and, in its unbound state, is complexed with heat shock proteins (HSPs).

-

Conformational Change and Nuclear Translocation: Upon testosterone binding, the AR undergoes a conformational change, leading to the dissociation of HSPs. This activated AR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AR dimer to AREs recruits co-activator or co-repressor proteins, which modulate the transcriptional machinery, leading to the up- or down-regulation of androgen-responsive genes. This results in the synthesis of proteins that mediate the physiological effects of androgens.

The esterification of testosterone to form this compound does not alter the mechanism of action of the active hormone but significantly modifies its pharmacokinetic profile, allowing for a prolonged duration of action.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for testosterone and other commonly used testosterone esters to facilitate comparison. As a prodrug, the binding affinity of this compound itself to the androgen receptor is not the primary determinant of its in vivo activity; rather, the rate of its conversion to testosterone is the key factor.

Table 1: Comparative Binding Affinities for the Androgen Receptor

| Compound | Receptor Binding Affinity (Ki) [nM] | Relative Binding Affinity (%) |

| Dihydrotestosterone (DHT) | ~1-3 | ~200-300 |

| Testosterone | ~3-10 | 100 |

| Testosterone Cypionate | Not Applicable (Prodrug) | Not Applicable |

| Testosterone Enanthate | Not Applicable (Prodrug) | Not Applicable |

| This compound | Not Available | Not Available |

Note: As prodrugs, testosterone esters must be hydrolyzed to testosterone to bind to the androgen receptor. Therefore, their direct binding affinity is not a relevant measure of their biological activity.

Table 2: Pharmacokinetic Properties of Intramuscular Testosterone Esters

| Testosterone Ester | Half-Life (days) | Mean Residence Time (days) |

| Testosterone Propionate | ~2-3 | ~3.5 |

| Testosterone Enanthate | ~4.5-5 | ~8.5 |

| Testosterone Cypionate | ~8[1][2] | ~8.5 |

| This compound | Not Available | Not Available |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the in vitro binding affinity of a compound to the androgen receptor.

-

Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using recombinant human androgen receptor.

-

Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.

-

Competition: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., testosterone as a reference, or other potential ligands).

-

Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or filter binding.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Androgen-Responsive Reporter Gene Assay

Objective: To assess the functional androgenic or anti-androgenic activity of a compound by measuring the transcriptional activation of the androgen receptor.

-

Cell Line: A suitable mammalian cell line that expresses the androgen receptor (e.g., PC-3 or LNCaP prostate cancer cells) is used. These cells are transiently or stably transfected with a reporter gene construct.

-

Reporter Construct: The construct contains a promoter with multiple androgen response elements (AREs) driving the expression of a reporter gene, such as luciferase or β-galactosidase.

-

Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound). A known androgen, such as DHT, is used as a positive control. To test for anti-androgenic activity, cells are co-treated with a fixed concentration of an androgen and varying concentrations of the test compound.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.

-

Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter gene used.

-

Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) is calculated to quantify the potency of the test compound.

In Vivo Hershberger Assay

Objective: To assess the androgenic or anti-androgenic activity of a substance in a whole-animal model.

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous androgens.

-

Dosing:

-

Androgenic Activity: The test substance is administered daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.

-

Anti-Androgenic Activity: The test substance is co-administered with a known androgen (e.g., testosterone propionate) daily for the same duration. A control group receiving only the androgen is included.

-

-

Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to those of the control groups. A statistically significant increase in tissue weights indicates androgenic activity, while a significant inhibition of the androgen-induced tissue growth indicates anti-androgenic activity.

Mandatory Visualizations

Signaling Pathway

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Testosterone Cypionate injection, USP C-III [dailymed.nlm.nih.gov]

- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

Endocrine-Disrupting Potential of Testosterone Benzoate in Environmental Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the endocrine-disrupting properties of androgens and other testosterone (B1683101) esters in environmental systems. However, specific ecotoxicological data for testosterone benzoate (B1203000) is notably scarce in publicly available research. This guide, therefore, extrapolates from existing data on testosterone and its other esters to evaluate the potential environmental risks of testosterone benzoate, highlighting data gaps and proposing research frameworks.

Executive Summary

This compound, a synthetic androgen ester, is utilized in veterinary and human medicine. Like other testosterone esters, it functions as a prodrug, releasing testosterone upon hydrolysis. The environmental introduction of such compounds, primarily through excretion, raises significant concerns about their potential to disrupt the endocrine systems of wildlife, particularly aquatic organisms. Androgens are potent endocrine-disrupting chemicals (EDCs) that can interfere with the normal reproductive development and function of fish and other wildlife, leading to masculinization of females, altered sex ratios, and reduced reproductive success. This technical guide provides a comprehensive overview of the anticipated endocrine-disrupting potential of this compound, drawing upon data from studies on testosterone and its other esters. It details the mechanisms of action, summarizes key experimental findings, outlines relevant testing protocols, and discusses analytical methodologies for its detection in environmental matrices.

Introduction to Androgens as Endocrine Disruptors

Androgens are a class of steroid hormones that regulate the development and maintenance of male characteristics. In the environment, natural and synthetic androgens can act as EDCs, interfering with the hormonal signaling of wildlife.[1] Effluents from sources such as pulp and paper mills and cattle feedlots have demonstrated androgenic activity, leading to observable effects like the masculinization of female fish.[1] Testosterone and its esters, including this compound, are of particular concern due to their direct interaction with the androgen receptor (AR), initiating a cascade of physiological responses that can be detrimental to non-target organisms.

Mechanism of Action

The primary mechanism of endocrine disruption by this compound is expected to be through its hydrolysis to testosterone, which then binds to the androgen receptor. This binding can lead to a variety of effects, including the direct regulation of gene expression. Furthermore, testosterone can be converted to 17β-estradiol (E2) by the enzyme aromatase, potentially leading to estrogenic effects as well.

Quantitative Data on the Endocrine-Disrupting Effects of Testosterone and its Esters

While specific data for this compound is lacking, studies on testosterone and other esters provide valuable insights into its potential effects. The following tables summarize quantitative data from representative studies on related compounds.

Table 1: Effects of Androgens on Vitellogenin (VTG) Levels in Fish

| Compound | Species | Exposure Concentration | Duration | Effect on VTG | Reference |

| Trenbolone | Zebrafish (Danio rerio) | 193 ng/L | 21 days | Significant reduction | [2] |

| Methyltestosterone (B1676486) | Zebrafish (Danio rerio) | 4.5 ng/L | 7 days | Significant increase | [3] |